molecular formula C18H20ClFN2O2 B2789662 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954078-58-1

2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2789662
CAS No.: 954078-58-1
M. Wt: 350.82
InChI Key: RVQGWQYTCBSRQS-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates a benzamide core, a privileged scaffold in drug discovery, which is strategically substituted with chloro and fluoro groups to modulate its electronic properties and binding affinity. This central scaffold is linked via a methylene group to a piperidine ring, a nitrogen-containing heterocycle known to improve solubility and serve as a key pharmacophore in molecules targeting the central nervous system. The piperidine nitrogen is further functionalized with a furan-2-ylmethyl group, introducing a heteroaromatic element that can engage in specific interactions with biological targets. Compounds featuring similar N-benzamide-piperidine architectures have demonstrated potent and selective activity as antagonists for various G-protein-coupled receptors, such as the CCR3 receptor, highlighting the therapeutic potential of this chemical class in inflammatory diseases . Furthermore, the 2-chloro-6-fluorobenzamide motif is a recurring structural element in the development of protease inhibitors and other antiviral agents, suggesting its potential applicability in infectious disease research . The presence of the furan ring, a common heterocycle in bioactive molecules, further expands its utility as a key intermediate for exploring structure-activity relationships (SAR) through further synthetic modification . This compound is provided as a high-purity material to support hit identification, lead optimization, and biochemical screening campaigns. It is intended for use in controlled laboratory environments by qualified researchers. 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQGWQYTCBSRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the alkylation of piperidine with furan-2-ylmethyl halide under basic conditions.

    Benzamide Formation: The piperidine intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The furan moiety can undergo oxidation to form furanones, while the piperidine ring can be reduced to form piperidines.

    Hydrolysis: The amide bond in the benzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced piperidine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound is utilized in chemical biology to probe biological systems and understand the interaction of small molecules with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the benzamide ring can enhance binding affinity to these targets, while the piperidine and furan moieties can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Key Observations :

  • Substituent Diversity : The target compound’s furan-2-ylmethyl group distinguishes it from analogs with bulkier or more electron-withdrawing substituents (e.g., trifluoropropyloxy in or chlorobenzoyl in ). Furan’s oxygen atom may enhance solubility or metabolic stability compared to purely aromatic substituents.
  • Benzamide Halogenation : The 2-chloro-6-fluoro pattern on the benzamide core is unique; related compounds often feature single halogens (e.g., 4-chloro in ) or additional functional groups (e.g., bromo-fluoro in ). This could modulate steric and electronic interactions in target binding.
  • Piperidine Conformation: The piperidine ring in analogs like adopts a chair conformation, stabilized by intramolecular hydrogen bonds.
Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Features

Property Target Compound 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
Molecular Weight (g/mol) ~407.8 (calculated) 423.3 (reported) ~405.4 (calculated)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (higher lipophilicity) ~3.8 (moderate lipophilicity)
Hydrogen Bonding 2 H-bond acceptors (amide O, furan O) 3 H-bond acceptors (amide O, Cl, H2O) 3 H-bond acceptors (furan O, amide O)
Metabolic Stability Likely moderate (furan resistance) Low (ester hydrolysis risk) Moderate (furan stability)

Key Findings :

  • Hydrogen Bonding : Fewer H-bond acceptors compared to may reduce off-target interactions but limit binding specificity.
  • Metabolic Stability : Furan rings are generally resistant to oxidative metabolism, suggesting advantages over compounds with ester or alkyl groups .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide?

Answer:

  • Core Synthesis : Start with 2-chloro-6-fluorobenzoic acid, which is activated to its acyl chloride (using thionyl chloride) and coupled to a piperidine-furan derivative via amide bond formation.
  • Key Steps :
    • Piperidine Functionalization : Introduce the furan-2-ylmethyl group to piperidine-4-ylmethylamine via reductive amination or alkylation .
    • Coupling Reaction : Use coupling agents like HATU or EDC/HOBt in anhydrous DMF or THF to link the benzoyl chloride to the modified piperidine intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Advanced: How can reaction yields be optimized for the amide coupling step?

Answer:

  • Parameter Optimization :
    • Solvent : Test polar aprotic solvents (e.g., DMF vs. THF) to balance reactivity and side-product formation.
    • Catalyst : Screen bases (e.g., DIPEA, TEA) to enhance nucleophilicity of the amine.
    • Temperature : Conduct reactions at 0–25°C to minimize decomposition .
  • Monitoring : Use TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to track progress .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Confirm substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+ at m/z ~393.8 (calculated for C19H20ClFN2O2).
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .

Advanced: How to address conflicting solubility data reported in literature?

Answer:

  • Controlled Replication : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) under standardized conditions (25°C, 24 hr agitation).
  • Analytical Validation : Use UV-Vis spectroscopy (λmax ~270 nm) or HPLC to quantify dissolved compound .
  • Documentation : Report solvent purity, temperature, and agitation method to ensure reproducibility .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a sealed container under argon at –20°C to prevent hydrolysis .

Advanced: How to design a stability study under physiological conditions?

Answer:

  • Conditions : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C.
  • Sampling : Analyze aliquots at 0, 6, 12, 24, and 48 hr via HPLC to monitor degradation .
  • Degradation Products : Characterize by LC-MS and compare to synthetic standards .

Basic: What biological assays are suitable for initial activity screening?

Answer:

  • Antimicrobial Testing : Broth microdilution (MIC) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., 10 µM compound in 1% DMSO) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

Advanced: How to resolve discrepancies in reported IC50 values across studies?

Answer:

  • Assay Standardization : Use identical cell lines, passage numbers, and incubation times (e.g., 48 hr vs. 72 hr).
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay conditions.
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Basic: What computational methods predict the compound’s pharmacokinetics?

Answer:

  • ADME Modeling : Use SwissADME or pkCSM to estimate logP (~2.8), bioavailability (Lipinski’s Rule of 5), and CYP450 interactions .
  • Docking Studies : AutoDock Vina to simulate binding to target proteins (e.g., kinases) using PDB structures .

Advanced: How to improve metabolic stability for in vivo studies?

Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., CF3) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the amide group with enzymatically cleavable esters .
  • In Vitro Testing : Incubate with liver microsomes and NADPH to identify metabolic hotspots via LC-MS/MS .

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